
3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid
Descripción general
Descripción
“3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid” is a chemical compound. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives has been achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
The molecular structure of “3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid” is characterized by the presence of a cyano group, a methyl group, and a trifluoromethyl group attached to a pyridine ring. The carboxylic acid group is also attached to the pyridine ring .Chemical Reactions Analysis
The chemical reactions involving “3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid” and its derivatives are diverse and depend on the specific conditions and reagents used. For instance, the chloride was transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid” are influenced by the presence of the trifluoromethyl group, the pyridine ring, and the carboxylic acid group. These groups contribute to the compound’s reactivity, stability, and other physicochemical properties .Aplicaciones Científicas De Investigación
Extraction and Separation Techniques
- Equilibrium Studies in Extraction Processes : Research by Kumar and Babu (2009) explored the extraction of Pyridine-3-carboxylic acid, a closely related compound, using different diluents. They found that extraction efficiency increases with the concentration of the extractant and decreases with the initial acid concentration, suggesting potential applications in the purification and isolation of related compounds (Kumar & Babu, 2009).
Synthesis and Chemical Properties
Functionalization of Trifluoromethyl-Substituted Pyridines : Schlosser and Marull (2003) demonstrated that 2-(trifluoromethyl)pyridine can be selectively metalated and subsequently carboxylated or otherwise functionalized at different positions. This method offers a versatile approach to synthesize various pyridinecarboxylic acids and derivatives, including those related to 3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid (Schlosser & Marull, 2003).
Synthesis of Novel Derivatives : Kumar and Mashelkar (2006) focused on synthesizing derivatives starting from related pyridine compounds. Their approach could be applied to the synthesis of novel derivatives of 3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid, potentially exploring its utility in various fields (Kumar & Mashelkar, 2006).
Pharmaceutical Applications
- Cardiotonic Activity of Related Compounds : Mosti et al. (1992) synthesized esters of cyano-dihydro-pyridinecarboxylic acids and found some to exhibit positive inotropic activity, indicating potential applications in the development of cardiac medications. This suggests the possibility of exploring related compounds like 3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid for similar applications (Mosti et al., 1992).
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c1-4-2-6(9(10,11)12)5(3-13)7(14-4)8(15)16/h2H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPKECSKFQLWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C(=O)O)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601171892 | |
| Record name | 2-Pyridinecarboxylic acid, 3-cyano-6-methyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601171892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid | |
CAS RN |
1565827-83-9 | |
| Record name | 2-Pyridinecarboxylic acid, 3-cyano-6-methyl-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1565827-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 3-cyano-6-methyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601171892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



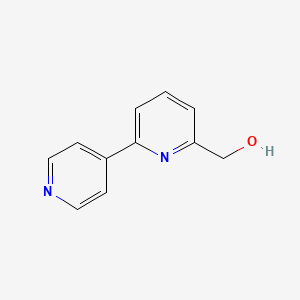
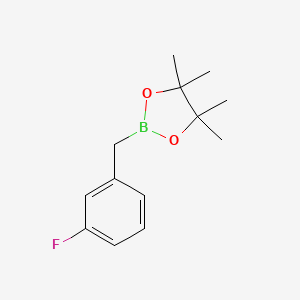
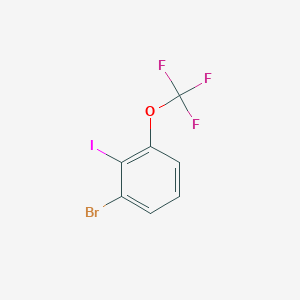
![2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404552.png)
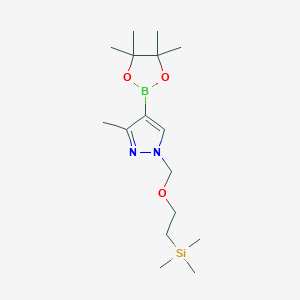
![Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate](/img/structure/B1404554.png)
![Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate](/img/structure/B1404555.png)
![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid](/img/structure/B1404556.png)
![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B1404557.png)
![2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane](/img/structure/B1404558.png)
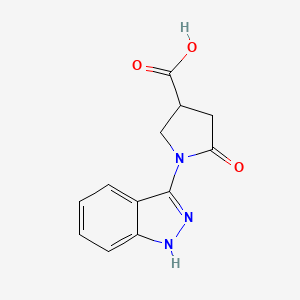
![Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1404563.png)
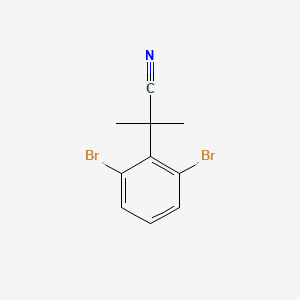
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1404567.png)